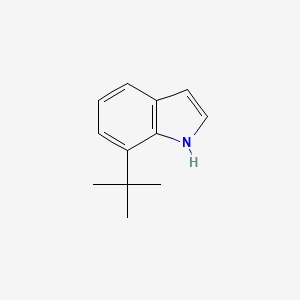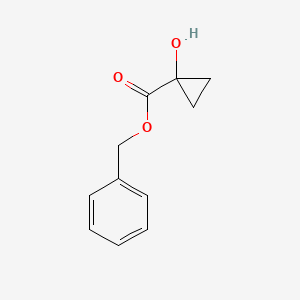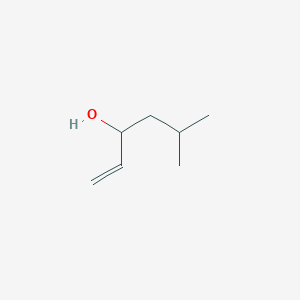
5-Methyl-1-hexen-3-ol
Vue d'ensemble
Description
5-Methyl-1-hexen-3-ol: is an organic compound with the molecular formula C7H14O . It is a member of the alcohol family and features a hydroxyl group (-OH) attached to a hexene chain with a methyl group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5-Methyl-1-hexen-3-ol involves the Grignard reaction. This process typically starts with the reaction of 5-methyl-1-hexenyl magnesium bromide with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 5-methyl-1-hexene. The hydroboration step adds borane to the double bond, followed by oxidation with hydrogen peroxide to form the alcohol.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, this compound can be produced through catalytic hydrogenation of 5-methyl-1-hexen-3-one. This method employs metal catalysts such as palladium or platinum under controlled conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methyl-1-hexen-3-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.
Major Products:
Oxidation: 5-Methyl-1-hexen-3-one.
Reduction: 5-Methyl-1-hexanol.
Substitution: 5-Methyl-1-hexen-3-chloride.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5-Methyl-1-hexen-3-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to understand enzyme-catalyzed reactions involving alcohols.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting metabolic pathways involving alcohols.
Industry:
Fragrance and Flavor Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
Enzymatic Interactions: In biological systems, 5-Methyl-1-hexen-3-ol can be metabolized by alcohol dehydrogenases, leading to the formation of aldehydes or ketones. These metabolites can further participate in various biochemical pathways.
Molecular Targets: The primary molecular targets include enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase.
Comparaison Avec Des Composés Similaires
3-Methyl-5-hexen-3-ol: Similar in structure but with the methyl group at the third position.
5-Methyl-1-hexyn-3-ol: Contains a triple bond instead of a double bond.
3,5-Dimethyl-1-hexen-3-ol: Features an additional methyl group at the third position.
Uniqueness:
Structural Configuration: The unique positioning of the methyl group and the double bond in 5-Methyl-1-hexen-3-ol imparts distinct chemical properties, making it valuable in specific synthetic applications.
Reactivity: Its reactivity profile differs from similar compounds due to the presence of the double bond and the hydroxyl group, allowing for diverse chemical transformations.
Propriétés
IUPAC Name |
5-methylhex-1-en-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h4,6-8H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAKXXGZWJWZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3141494.png)
![(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3141504.png)
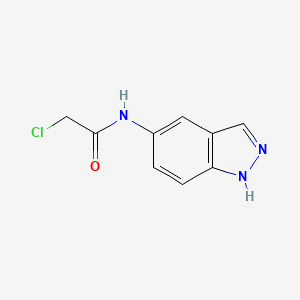
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3141526.png)



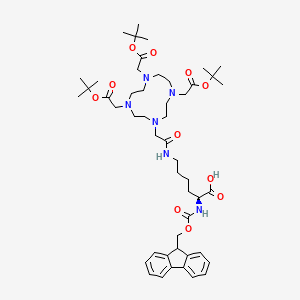
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3141569.png)

